n-Fluorobenzenesulfonamide
Overview
Description
n-Fluorobenzenesulfonamide is a versatile and widely used reagent in organic synthesis. It is particularly known for its role as an electrophilic fluorinating agent. This compound is a stable, crystalline solid that is highly soluble and easy to handle. Its unique properties make it an essential tool in various chemical transformations, especially in the fields of medicinal chemistry, materials science, and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: n-Fluorobenzenesulfonamide can be synthesized through the reaction of benzenesulfonimide with fluorine gas. The process involves the oxidative addition of palladium (0) to the nitrogen-fluorine bond of this compound, forming an intermediate complex. This intermediate then undergoes further transformations to yield the final product .
Industrial Production Methods: In industrial settings, the production of this compound typically involves the use of safer and more stable fluorinating agents compared to molecular fluorine. These agents include N-fluoropyridinium salts, which offer better handling and selectivity .
Chemical Reactions Analysis
Types of Reactions: n-Fluorobenzenesulfonamide undergoes various types of chemical reactions, including:
Fluorination: It acts as an electrophilic fluorinating agent, introducing fluorine atoms into aromatic and aliphatic compounds.
Common Reagents and Conditions:
Fluorination: Common reagents include palladium catalysts and bases.
Amination: Reagents such as palladium complexes and bases are used under similar mild conditions.
Major Products:
Fluorinated Aromatics: These are the primary products of fluorination reactions.
Aminated Compounds: These result from amination reactions and are valuable intermediates in pharmaceutical synthesis.
Scientific Research Applications
n-Fluorobenzenesulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which n-fluorobenzenesulfonamide exerts its effects involves the formation of reactive intermediates through the oxidative addition of palladium to the nitrogen-fluorine bond. These intermediates then participate in various transformations, such as fluorination and amination, leading to the formation of the desired products . The molecular targets and pathways involved include aromatic and aliphatic carbon-hydrogen bonds, which are selectively functionalized by the reagent .
Comparison with Similar Compounds
n-Fluorobenzenesulfonamide is unique among fluorinating agents due to its stability, ease of handling, and selectivity. Similar compounds include:
N-Fluoropyridinium Salts: These are also used as electrophilic fluorinating agents but may have different selectivity and handling properties.
N-Fluorobenzenesulfonimide: This compound is closely related and shares similar applications but may differ in reactivity and stability.
Biological Activity
N-Fluorobenzenesulfonamide (NFSI) is a versatile electrophilic fluorinating agent widely utilized in organic synthesis. Its structure, characterized by a sulfonamide group and a fluorine atom, allows it to participate in various chemical reactions, particularly in the formation of C–N bonds. This article delves into the biological activity of NFSI, highlighting its applications in drug synthesis, mechanisms of action, and recent research findings.
NFSI can be synthesized through the reaction of benzenesulfonimide with fluorine. It is represented by the SMILES string: FN(S(=O)(=O)c1ccccc1)S(=O)(=O)c2ccccc2
and has a molecular formula of . This compound exhibits dual functionality as both a fluorination and amidation reagent, making it valuable in synthetic organic chemistry .
NFSI operates primarily through electrophilic mechanisms, where it acts as a source of fluorine in various reactions. It has been shown to facilitate the direct fluorination of (hetero)aromatic C–H bonds, which is crucial for modifying biological molecules . The mechanism often involves radical pathways, leading to the formation of fluorinated products that can exhibit enhanced biological activity.
1. Drug Development
NFSI has been employed in the synthesis of several biologically active compounds. For instance, it has been used in the fluorination of quinolines and thiazoles, which are important frameworks in medicinal chemistry. The direct C–H fluorination using NFSI has demonstrated significant yields for various drug candidates, including anti-inflammatory agents like naproxen .
2. Antimicrobial Activity
Recent studies have indicated that NFSI derivatives possess antimicrobial properties. The introduction of fluorine into organic molecules can enhance their pharmacokinetic profiles and biological efficacy. Research has shown that fluorinated compounds often exhibit increased potency against bacterial strains compared to their non-fluorinated counterparts .
Case Study 1: Fluorination of Quinolines
A study demonstrated the successful application of NFSI in the fluorination of quinolines under mild conditions. The reaction yielded 5-fluorinated quinolines with moderate efficiency (32%-46% yield), highlighting NFSI's role as an effective reagent for modifying existing drug structures .
Case Study 2: Synthesis of Fluorinated Thiazoles
Another investigation focused on the use of NFSI for synthesizing fluorinated thiazoles. The study revealed that thiazoles could be mono-fluorinated efficiently using NFSI, providing access to compounds with potential therapeutic applications .
Comparative Data Table
The following table summarizes key studies involving NFSI and their respective findings:
Properties
IUPAC Name |
N-fluorobenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNO2S/c7-8-11(9,10)6-4-2-1-3-5-6/h1-5,8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJYQZTZSYREQBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80572114 | |
Record name | N-Fluorobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80572114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
145490-75-1 | |
Record name | N-Fluorobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80572114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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